(1R,5S)-8-(cyclopropylsulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane
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Overview
Description
(1R,5S)-8-(cyclopropylsulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[321]octane is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-8-(cyclopropylsulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the Bicyclic Core: The bicyclic structure can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal or catalytic conditions to form the bicyclic system.
Introduction of the Cyclopropylsulfonyl Group: This step often involves the reaction of the bicyclic intermediate with a cyclopropylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Pyridin-3-yloxy Group: The final step typically involves the nucleophilic substitution of a suitable leaving group on the bicyclic intermediate with pyridin-3-ol, facilitated by a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylsulfonyl group, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the pyridin-3-yloxy group, converting it to a piperidine derivative using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Potassium carbonate, triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted bicyclic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (1R,5S)-8-(cyclopropylsulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its bicyclic structure and functional groups allow it to bind to various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may act on specific receptors or enzymes, offering possibilities for the treatment of diseases such as neurological disorders or infections.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions due to its unique structural properties.
Mechanism of Action
The mechanism of action of (1R,5S)-8-(cyclopropylsulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets and leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R,5S)-8-(methylsulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane: Similar structure but with a methylsulfonyl group instead of a cyclopropylsulfonyl group.
(1R,5S)-8-(ethylsulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane: Similar structure but with an ethylsulfonyl group.
Uniqueness
The uniqueness of (1R,5S)-8-(cyclopropylsulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane lies in its cyclopropylsulfonyl group, which imparts distinct steric and electronic properties compared to its methyl or ethyl analogs. This can lead to different biological activities and chemical reactivity, making it a compound of significant interest in various fields of research.
Properties
IUPAC Name |
8-cyclopropylsulfonyl-3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c18-21(19,15-5-6-15)17-11-3-4-12(17)9-14(8-11)20-13-2-1-7-16-10-13/h1-2,7,10-12,14-15H,3-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YABPCALGGKAQGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2C3CCC2CC(C3)OC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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